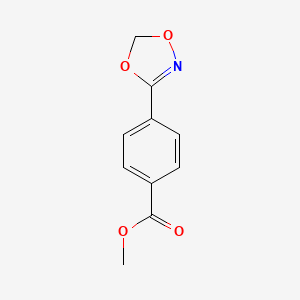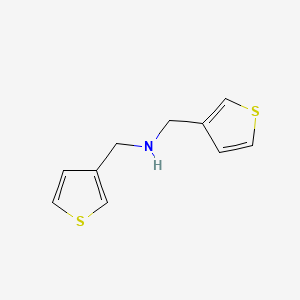
1-(3-Thienyl)-N-(3-thienylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Thienyl)-N-(3-thienylmethyl)methanamine is an organic compound featuring a methanamine group bonded to two thienyl groups Thienyl groups are derived from thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine typically involves the reaction of 3-thienylmethylamine with a suitable thienyl derivative under controlled conditions. One common method involves the use of organometallic reagents such as 3-thienylzinc or 3-thienylmagnesium iodides, which react with the amine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl groups to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Functionalized thienyl derivatives.
Applications De Recherche Scientifique
1-(3-Thienyl)-N-(3-thienylmethyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine involves its interaction with molecular targets and pathways. The thienyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound of thienyl groups.
3-Thienylzinc and 3-Thienylmagnesium Iodides: Organometallic reagents used in similar synthetic routes.
1,2-Bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl]perfluorocyclopentene: A photochromic dithienylethene compound with similar structural features.
Propriétés
Formule moléculaire |
C10H11NS2 |
|---|---|
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
1-thiophen-3-yl-N-(thiophen-3-ylmethyl)methanamine |
InChI |
InChI=1S/C10H11NS2/c1-3-12-7-9(1)5-11-6-10-2-4-13-8-10/h1-4,7-8,11H,5-6H2 |
Clé InChI |
XTHUEYDCVKOMAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1CNCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


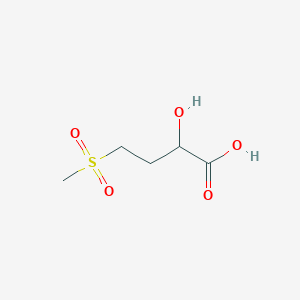
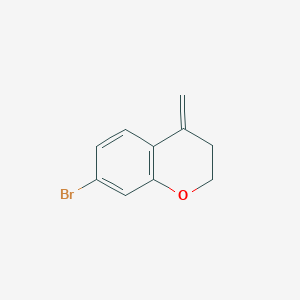
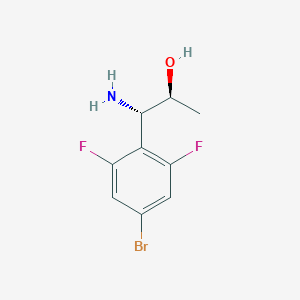
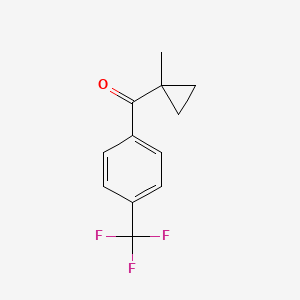
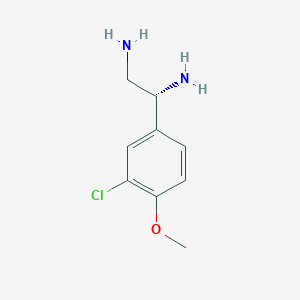


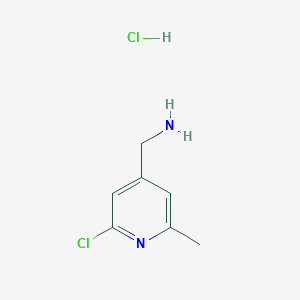
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
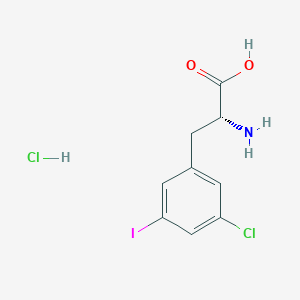
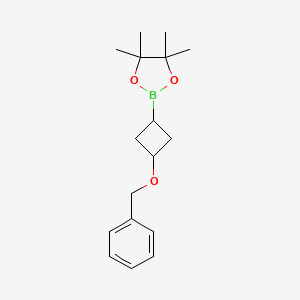
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)

